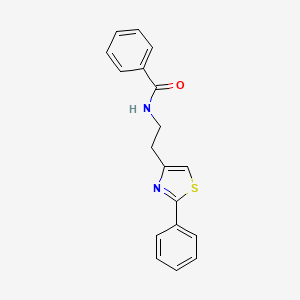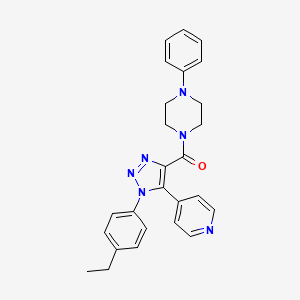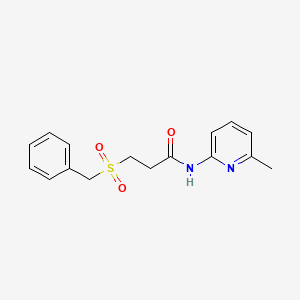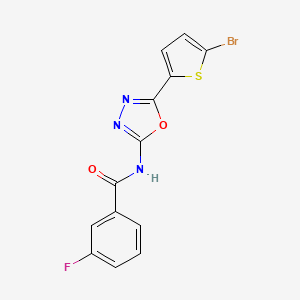
N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” is a chemical compound with the molecular formula C18H16N2OS . It is a complex organic compound that contains a benzamide group attached to a phenylthiazole group via an ethyl linker .
Molecular Structure Analysis
The molecular structure of “N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” consists of a benzamide group attached to a phenylthiazole group via an ethyl linker . The compound has a molecular weight of 308.4 g/mol .Physical And Chemical Properties Analysis
“N-(2-(2-phenylthiazol-4-yl)ethyl)benzamide” has a molecular weight of 308.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . Its exact mass and monoisotopic mass are 308.09833431 g/mol . The compound has a topological polar surface area of 70.2 Ų and a complexity of 351 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but sometimes it can become chronic and lead to various health problems. Substances with anti-inflammatory properties can help manage these conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests their potential use in the treatment of various bacterial and fungal infections.
Antiviral Activity
Some thiazole derivatives have shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs.
Diuretic Activity
Thiazole derivatives have been associated with diuretic effects . Diuretics help the body get rid of excess water and salt, and they are often used to treat high blood pressure and other conditions.
Anticonvulsant Activity
Thiazole derivatives have shown anticonvulsant effects . Anticonvulsants are medications that prevent or reduce the severity of seizures.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests their potential use in cancer treatment. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
Propiedades
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17(14-7-3-1-4-8-14)19-12-11-16-13-22-18(20-16)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTSQCRTBXPIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346209 |
Source


|
| Record name | N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
CAS RN |
863512-75-8 |
Source


|
| Record name | N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea](/img/structure/B2556021.png)

![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2556023.png)

![4-oxo-4H,5H,6H,7H-furo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2556025.png)

![N-(4-chloro-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2556028.png)
![7-Methyl-1-(3-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2556031.png)
![2-Chloro-1-[3-(4-fluorobenzoyl)-2-methylindolizin-1-yl]ethanone](/img/structure/B2556033.png)

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)
![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2556040.png)